Quinolin-8-yl (2-chlorophenyl)carbamate
Description
Quinolin-8-yl (2-chlorophenyl)carbamate is a synthetic carbamate derivative featuring a quinoline backbone substituted at the 8-position with a carbamate group linked to a 2-chlorophenyl moiety. The 2-chlorophenyl substituent introduces steric and electronic effects that influence its reactivity and interactions with biological targets.
Properties
CAS No. |
14628-13-8 |
|---|---|
Molecular Formula |
C16H11ClN2O2 |
Molecular Weight |
298.72 g/mol |
IUPAC Name |
quinolin-8-yl N-(2-chlorophenyl)carbamate |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-7-1-2-8-13(12)19-16(20)21-14-9-3-5-11-6-4-10-18-15(11)14/h1-10H,(H,19,20) |
InChI Key |
WIFNCQYYDPHXIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)OC2=CC=CC3=C2N=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-8-yl (2-chlorophenyl)carbamate can be achieved through several methods. One common approach involves the reaction of quinolin-8-ylamine with 2-chlorophenyl isocyanate. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Another method involves the use of N-hetaryl ureas and alcohols in a catalyst-free synthesis. This environmentally friendly technique allows for the high-yielding synthesis of various N-quinolin-2-yl substituted carbamates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis systems could be employed to enhance production rates and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl (2-chlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced carbamate derivatives.
Substitution: Formation of substituted carbamate derivatives with different nucleophiles replacing the chlorine atom.
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
Quinolin-8-yl (2-chlorophenyl)carbamate has demonstrated potential as an antimicrobial agent. Research indicates that quinoline derivatives possess broad-spectrum antimicrobial properties, making them suitable candidates for developing new antibiotics or antifungal agents .
2. Anticancer Potential
The compound is being investigated for its anticancer properties. Quinoline derivatives have been shown to inhibit various cancer cell lines, including those associated with breast and cervical cancers. The mechanism of action often involves the inhibition of key enzymes or pathways involved in tumor growth .
3. Mechanism of Action Studies
Understanding how this compound interacts with biological targets is crucial for its therapeutic development. Interaction studies reveal that it may modulate enzyme activity, influencing metabolic pathways relevant to disease processes .
Agricultural Applications
1. Herbicidal Properties
Recent studies have explored the use of quinoline derivatives, including this compound, in herbicide formulations. Its structural characteristics allow it to act effectively against certain weed species, contributing to integrated pest management strategies in agriculture .
2. Insecticidal Effects
Research has indicated that quinoline derivatives can exhibit insecticidal effects against vectors of diseases such as malaria and dengue. This application is particularly relevant given the rising incidence of mosquito-borne diseases globally .
Case Studies and Research Findings
1. Synthesis and Biological Testing
A study focused on synthesizing this compound involved multi-step organic reactions that yielded high-purity products suitable for biological testing. The results indicated promising antimicrobial and anticancer activities, warranting further exploration into its pharmacological potential .
2. Mechanistic Studies
Another significant area of research involves elucidating the mechanisms by which this compound exerts its effects on biological systems. Studies have shown that it may inhibit specific enzymes linked to cancer progression, providing insights into its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of Quinolin-8-yl (2-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in critical biological pathways. For example, it could inhibit the activity of certain kinases or proteases, leading to the modulation of cellular processes such as proliferation, apoptosis, or signal transduction .
Comparison with Similar Compounds
Substituent Effects on Lipophilicity and Bioactivity
Lipophilicity (log k) is critical for bioavailability and membrane permeability. Comparative data from HPLC-derived log k values for similar compounds are summarized below:
Key Observations :
- Chlorine vs. Methoxy Groups : The 2-chlorophenyl analog is expected to exhibit higher lipophilicity (log k ~3.0–3.5, extrapolated from ) compared to the 2-methoxyphenyl variant (log k ~2.8) due to chlorine’s hydrophobic nature .
- Antimicrobial Activity: Dichlorophenyl carbamates (e.g., compounds 5a–i in ) show stronger antifungal activity than monochlorinated analogs, suggesting that additional electron-withdrawing groups enhance target binding .
Biological Activity
Quinolin-8-yl (2-chlorophenyl)carbamate, also known as 5-chlorothis compound, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and enzyme inhibition properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 333.2 g/mol. The compound features a chloroquinoline moiety and a carbamate functional group, which contribute to its biological reactivity and potential therapeutic applications.
Biological Activities
1. Antimicrobial Activity
this compound has been investigated for its antimicrobial properties against various bacterial strains. Studies indicate significant efficacy against Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
2. Anti-inflammatory Properties
Research has shown that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in the context of chronic inflammatory diseases.
3. Enzyme Inhibition
this compound acts as an inhibitor of various enzymes, including cholinesterases. In vitro studies have demonstrated its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in neurodegenerative disease therapies.
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 46.35 |
| Butyrylcholinesterase (BChE) | 52.10 |
The mechanism of action involves the formation of covalent bonds between the carbamate group and nucleophilic sites on enzymes or receptors, leading to their inhibition or modulation. The quinoline structure may also intercalate with DNA, affecting cellular processes such as replication and transcription .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of quinoline derivatives, including this compound, revealed that modifications to the phenyl ring significantly influenced antimicrobial potency. The presence of electron-withdrawing groups enhanced activity against resistant bacterial strains .
Case Study 2: Neuroprotective Effects
In a neuroprotection study using models of Alzheimer's disease, this compound demonstrated significant inhibition of AChE activity, leading to increased levels of acetylcholine in synaptic clefts. This effect was associated with improved cognitive function in treated models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
